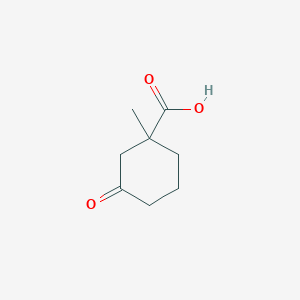![molecular formula C8H11N3O2 B14519191 N-[4-(2-Aminoethyl)phenyl]nitramide CAS No. 62885-86-3](/img/structure/B14519191.png)
N-[4-(2-Aminoethyl)phenyl]nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Aminoethyl)phenyl]nitramide is an organic compound that belongs to the class of nitramides It consists of a phenyl ring substituted with an aminoethyl group and a nitramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminoethyl)phenyl]nitramide can be achieved through several methods. One common approach involves the nitration of N-[4-(2-Aminoethyl)phenyl]amine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Another method involves the reaction of N-[4-(2-Aminoethyl)phenyl]amine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. This reaction proceeds under mild conditions and yields the desired nitramide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for efficient production while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Aminoethyl)phenyl]nitramide undergoes various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro compounds.
Reduction: The nitramide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-Aminoethyl)phenyl]nitramide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoethyl)phenyl]nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Aminoethyl)phenyl]amine: Lacks the nitramide group, making it less reactive in redox reactions.
N-[4-(2-Nitroethyl)phenyl]nitramide: Contains an additional nitro group, increasing its oxidative potential.
N-[4-(2-Aminoethyl)phenyl]nitroamine: Similar structure but with different reactivity due to the presence of a nitroamine group.
Uniqueness
N-[4-(2-Aminoethyl)phenyl]nitramide is unique due to its combination of an aminoethyl group and a nitramide group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62885-86-3 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]nitramide |
InChI |
InChI=1S/C8H11N3O2/c9-6-5-7-1-3-8(4-2-7)10-11(12)13/h1-4,10H,5-6,9H2 |
InChI Key |
CTWVSTKMFLXSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)
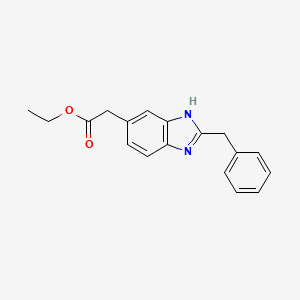
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)


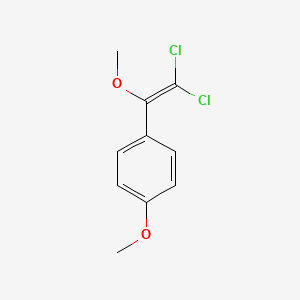
![2-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14519149.png)
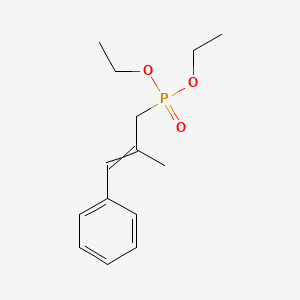

![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
![4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B14519169.png)
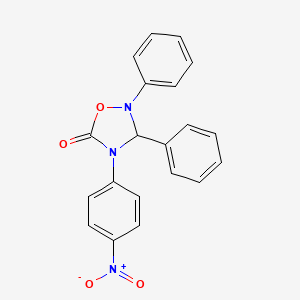
![2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate](/img/structure/B14519173.png)
